molecular formula C16H17ClN4O2S B6557079 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cyclopropylpropanamide CAS No. 1040667-80-8

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-cyclopropylpropanamide

Cat. No.: B6557079
CAS No.: 1040667-80-8
M. Wt: 364.9 g/mol
InChI Key: IBZZGVTXLMFFOX-UHFFFAOYSA-N
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Description

This compound features a central 1,3-thiazole ring substituted at position 4 with a propanamide group (N-cyclopropyl) and at position 2 with a urea-linked 3-chlorophenyl moiety. The urea group enhances hydrogen-bonding capacity, while the thiazole and cyclopropyl groups contribute to metabolic stability and lipophilicity .

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c17-10-2-1-3-12(8-10)19-15(23)21-16-20-13(9-24-16)6-7-14(22)18-11-4-5-11/h1-3,8-9,11H,4-7H2,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZGVTXLMFFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Biological Relevance
Target Compound 1,3-Thiazole, urea, 3-chlorophenyl, N-cyclopropylpropanamide Urea, amide, thiazole, chloroarene Hypothesized pesticidal/antimicrobial activity
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () 1,3-Thiazole, 3-chlorophenyl, primary amine (as HCl salt) Thiazole, chloroarene, amine Intermediate in pesticide synthesis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole, pyridine, cyclopropylamine Pyrazole, pyridine, amine Potential kinase inhibitor
N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide () 1,3-Thiazole, naphthyl, phenylpropanamide Amide, thiazole, naphthyl Unknown (structural analogue)
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () Pyrazole, pyridine, sulfonamide, 4-chlorophenyl urea Sulfonamide, urea, pyrazole, chloroarene Synthetic intermediate with reported IR/NMR data

Key Differences and Implications

  • Thiazole vs. Pyrazole/Pyridine Cores : The target’s thiazole core offers distinct electronic properties compared to pyrazole () or pyridine (). Thiazoles are often associated with pesticidal activity due to their ability to disrupt enzyme function in pests.
  • Urea vs. Sulfonamide Linkages: The urea group in the target compound (vs.
  • Chlorophenyl Substituents : The 3-chlorophenyl group (target) versus 4-chlorophenyl () alters steric and electronic effects, influencing target selectivity and metabolic stability.
  • Cyclopropyl Group : The N-cyclopropylpropanamide in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to simpler alkyl chains (e.g., phenylpropanamide in ).

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target’s urea group would exhibit N-H stretches (~3247–3186 cm⁻¹) and C=O (~1727 cm⁻¹), similar to .
  • NMR Data : The 3-chlorophenyl group in the target would show aromatic protons at δ 7.35–7.57 ppm (cf. ), while the cyclopropyl group’s protons resonate near δ 0.5–1.5 ppm.
  • Melting Points : Target’s melting point is unreported, but analogues like (mp 203–204°C) suggest high crystallinity due to hydrogen bonding.

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